![molecular formula C19H18F2N4OS B2683786 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 1797245-09-0](/img/structure/B2683786.png)
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H18F2N4OS and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation and Material Science Applications
Compounds with urea functionalities, similar to the one , have been studied for their ability to form hydrogels in specific conditions. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2, with the gel's physical properties being adjustable by the identity of the anion present. This showcases the compound's utility in tuning the rheology and morphology of gels, which can have implications in material science, especially for creating responsive or smart materials (Lloyd & Steed, 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals, is another significant area of research. The reactions of compounds containing urea or thiourea groups with various reagents lead to the formation of new pyridine, naphthyridine, and other derivatives. These synthesized compounds are crucial for developing new drugs with potential antibacterial and antifungal properties, highlighting the compound's role in medicinal chemistry (Abdelrazek et al., 2010).
Antibacterial and Antifungal Agents
Research into the antibacterial and antifungal efficacy of novel heterocyclic compounds containing a sulfonamido moiety, which could be structurally related to the compound , underscores the potential of these chemicals in medical applications. The synthesis of such compounds and their subsequent testing against various pathogens highlight their significance as a foundation for developing new, effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
The exploration of novel urea derivatives in the context of anticancer research presents another promising application. The structure-based design and synthesis of compounds with N-pyrazole and N'-thiazole urea inhibitors have shown potent inhibitory effects on key proteins involved in cancer progression, such as p38α MAP kinase. This demonstrates the potential of these compounds in designing new anticancer therapies (Getlik et al., 2012).
Mechanism of Action
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-13-3-1-4-14(21)18(13)23-19(26)22-8-9-25-16(12-6-7-12)11-15(24-25)17-5-2-10-27-17/h1-5,10-12H,6-9H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQFTCWYHWRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea |
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